1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(methoxymethyl)piperidine
Overview
Description
1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(methoxymethyl)piperidine is a useful research compound. Its molecular formula is C16H26N4O2 and its molecular weight is 306.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.20557608 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Toxicology
In the domain of analytical toxicology, compounds similar to "1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(methoxymethyl)piperidine" are studied for their psychoactive properties and detection in biological matrices. For instance, psychoactive arylcyclohexylamines, with structural similarities, have been characterized using various spectroscopic methods and analyzed in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry techniques. This type of research aids in understanding the metabolic and pharmacokinetic profiles of novel psychoactive substances (De Paoli, G. et al., 2013).
Medicinal Chemistry
In medicinal chemistry, analogues of compounds structurally related to "this compound" are synthesized and evaluated for their therapeutic potential. These studies involve designing and synthesizing novel analogues with reduced lipophilicity and increased polar functionality for potential diagnostic applications, such as positron emission tomography (PET) radiotracers (Abate, C. et al., 2011). Another research focus is on synthesizing and evaluating the cytotoxic activity of novel compounds in cancer cell lines, contributing to the development of potential anticancer agents (Mahdavi, M. et al., 2016).
Molecular Pharmacology
Molecular pharmacology studies involve investigating the interaction of these compounds with biological receptors to understand their mechanism of action and potential therapeutic uses. For instance, compounds with structural features similar to "this compound" have been evaluated as ligands for melanocortin receptors, demonstrating their potential in receptor binding studies and providing insights into their pharmacological profiles (Mutulis, F. et al., 2004).
Properties
IUPAC Name |
(1-cyclohexyltriazol-4-yl)-[2-(methoxymethyl)piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-22-12-14-9-5-6-10-19(14)16(21)15-11-20(18-17-15)13-7-3-2-4-8-13/h11,13-14H,2-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWOEODDDKCBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C(=O)C2=CN(N=N2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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